3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine
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Description
3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyridazine derivative that has shown promising results in various biological assays.
Scientific Research Applications
Synthesis and Chemical Reactivity
Versatile Synthesis for Biological Activities
The research on thiosemicarbazides and their derivatives, including compounds related to "3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine," has shown that these molecules can be synthesized through various methods and have shown potential for antimicrobial, antitubercular, and anticancer activities. The versatility in the synthesis of thiadiazoles and imidazolinones from thiosemicarbazides offers a pathway for producing compounds with significant biological activities (S. Hirpara, K. Parikh, B. C. Merja, H. Parekh, 2003).
Cyclocondensation Reactions for Heterocyclic Compounds
Studies have demonstrated efficient regiospecific synthesis of five and six-membered heterocycles, including pyrazole, isoxazole, and pyridines, from compounds structurally related to "this compound." These syntheses utilize cyclocondensation reactions with bifunctional heteronucleophiles, leading to compounds with potential aldehyde functionalities (P. K. Mahata, U. K. S. Kumar, V. Sriram, H. Ila, Hiriyakkanavar Junjappa, 2003).
Biological Activities and Applications
Antimicrobial and Anticancer Potential
Compounds derived from "this compound" have been evaluated for their in vitro antimicrobial and anticancer activities. Certain derivatives have shown promising results against various microbes and cancer cell lines, highlighting the potential therapeutic applications of these compounds (A. S. Al-Kamali, A. Al-Hazmi, M. Alhousami, Mokhtar A. Al-Masany, 2014).
Herbicidal Activities
Research into 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, closely related to the chemical structure of interest, has identified several compounds with significant herbicidal activities. The presence of substituted phenoxy groups and electron-withdrawing groups has been found essential for enhancing herbicidal efficiency, suggesting applications in agricultural pest management (Han Xu, You-Quan Zhu, Xiao-mao Zou, B. Liu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, 2012).
properties
IUPAC Name |
3-(2-methoxyethylsulfanyl)-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-8-9-17-12-3-2-11(14-15-12)10-4-6-13-7-5-10/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKCSZNKCQJFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(C=C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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